molecular formula C29H43NO4 B1164655 17-phenyl trinor Prostaglandin F2α cyclohexyl amide

17-phenyl trinor Prostaglandin F2α cyclohexyl amide

Cat. No.: B1164655
M. Wt: 469.7
InChI Key: VACHMGFXQDUKEU-MXGDMWONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-phenyl trinor Prostaglandin F2α (17-phenyl trinor PGF2α) is a metabolically stable, potent agonist of the PGF (FP) receptor. FP agonists can be effective in modulating intraocular pressure, luteolysis, and parturition. 17-phenyl trinor PGF2α cyclohexyl amide is a form of 17-phenyl trinor PGF2α with a modification of the α carbon. The addition of a cyclohexane moiety at this position strongly decreases its solubility in aqueous media, leaving it soluble solely in organic solvents. The activity of this compound at the FP receptor has not been evaluated.

Properties

Molecular Formula

C29H43NO4

Molecular Weight

469.7

InChI

InChI=1S/C29H43NO4/c31-24(18-17-22-11-5-3-6-12-22)19-20-26-25(27(32)21-28(26)33)15-9-1-2-10-16-29(34)30-23-13-7-4-8-14-23/h1,3,5-6,9,11-12,19-20,23-28,31-33H,2,4,7-8,10,13-18,21H2,(H,30,34)/b9-1-,20-19+/t24-,25+,26+,27-,28+/m0/s1

InChI Key

VACHMGFXQDUKEU-MXGDMWONSA-N

SMILES

O[C@@H](CCC1=CC=CC=C1)/C=C/[C@H]2[C@H](O)C[C@H](O)[C@@H]2C/C=CCCCC(N(C3CCCCC3)[H])=O

Synonyms

Bimatoprost cyclohexyl amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 2
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 3
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 4
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 5
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 6
17-phenyl trinor Prostaglandin F2α cyclohexyl amide

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